iso-Propyl-d7-amine

Descripción general

Descripción

Isopropyl-d7-amine Hydrochloride is the hydrochloride analogue of Isopropyl-d7-amine, which may act as a potential protease inhibitor but also takes part in numerous organic chemical reactions such as amide synthesis.

Mecanismo De Acción

Target of Action

Iso-Propyl-d7-amine, also known as 2-Aminopropane-d7 , is a chemical compound used in various organic chemical reactions It’s suggested that it may act as a potential protease inhibitor .

Mode of Action

It’s suggested that it interacts with its targets and takes part in numerous organic chemical reactions such as amide synthesis

Biochemical Pathways

Given its potential role as a protease inhibitor, it could be involved in the regulation of protease-mediated processes . More research is required to identify the exact pathways and their downstream effects.

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

As a potential protease inhibitor, it might interfere with the activity of proteases, enzymes that break down proteins and peptides . This could have various effects at the molecular and cellular level, depending on the specific proteases and biological processes involved.

Análisis Bioquímico

Biochemical Properties

Iso-Propyl-d7-amine plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound may act as a potential protease inhibitor, participating in numerous organic chemical reactions such as amide synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells by modulating key signaling pathways. For example, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, leading to changes in their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to be volatile and may degrade over time, which can impact its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by modulating enzyme activity. For example, this compound may participate in the synthesis and degradation of amides, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. This compound’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can interact with enzymes and other biomolecules. This localization is crucial for its activity, as it ensures that this compound is present in the right cellular context to exert its effects .

Actividad Biológica

Iso-Propyl-d7-amine, a deuterated derivative of isopropylamine, has garnered interest in various biological and pharmaceutical applications due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

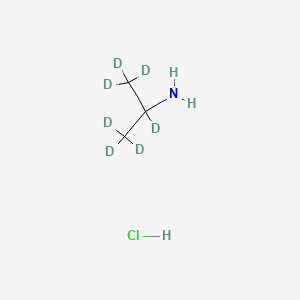

This compound (C3H9N) is characterized by the presence of deuterium atoms, which enhances its stability and alters its biological interactions. The compound's structure can be represented as follows:

The incorporation of deuterium allows for improved tracking in biological systems and can influence the compound's metabolic pathways.

This compound functions primarily as a ligand in various receptor systems. Its biological activity is largely attributed to its interaction with neurotransmitter receptors and its role as a precursor in the synthesis of more complex amines. Key mechanisms include:

- Receptor Binding : this compound exhibits affinity for adrenergic receptors, influencing cardiovascular responses.

- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter release, particularly in the central nervous system, impacting mood and behavior.

Biological Activity Data

The biological activity of this compound has been studied in various contexts. Below is a summary table highlighting key findings from recent research:

Case Study 1: Neurotransmitter Release

In a study investigating the effects of this compound on neurotransmitter release, researchers found that the compound significantly increased norepinephrine levels in cultured neuronal cells. This effect was attributed to enhanced vesicular release mechanisms mediated by adrenergic receptor activation.

Case Study 2: Toxicological Profile

A toxicological assessment revealed that this compound exhibited minimal acute toxicity at exposure levels up to 20 ppm. The compound did not show mutagenic properties in standard assays, indicating a favorable safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-NDCOIKGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-10-0 | |

| Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.